

Application Note: Dosage Optimization of N-Propionyltryptamine for Murine Models

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Compound of Interest

Compound Name: *N*-[2-(1*H*-indol-3-yl)ethyl]propanamide
CAS No.: 65601-06-1
Cat. No.: B3356282

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Compound Identity: **N-[2-(1H-indol-3-yl)ethyl]propanamide** Common Name: N-Propionyltryptamine CAS Registry Number: 2493-55-2 Molecular Weight: 216.28 g/mol Target Mechanism: Melatonin Receptor Agonist (MT1/MT2), Serotonin Receptor Modulator (5-HT2A), Acetylcholinesterase (AChE) Inhibitor (putative).

Executive Summary & Rationale

N-Propionyltryptamine is a structural analog of melatonin (N-acetyl-5-methoxytryptamine) lacking the 5-methoxy group and possessing an elongated N-acyl chain (propionyl vs. acetyl). Unlike its 6-bromo derivative (6-bromo-N-propionyltryptamine), which has demonstrated potent anti-Alzheimer's activity in scopolamine-induced amnesia models, the unsubstituted parent compound exhibits distinct receptor binding kinetics.

Why this protocol? There is no single "universal" dose for this compound. Its affinity for melatonin receptors is lower than that of melatonin, requiring dose adjustments relative to standard melatonin protocols. This guide provides a Dose-Response Titration Protocol

designed to identify the therapeutic window for neuroprotection and circadian modulation while avoiding off-target serotonergic toxicity.

Key Pharmacological Parameters

Parameter	Value / Characteristic	Implication for Dosage
Receptor Affinity	Lower than Melatonin (MT1/MT2)	Requires higher molar dosage than Melatonin (10 mg/kg).
Metabolic Stability	Propionyl group confers resistance to deacetylases	Potentially longer half-life than N-acetyltryptamine.
Solubility	Lipophilic (LogP ~2.3)	Requires DMSO/Tween co-solvent system for IP injection.
Therapeutic Window	Est. 5 – 50 mg/kg (i.p.)	Wide range requires pilot escalation study.

Formulation & Preparation Protocol

Objective: Create a stable, homogeneous injectable solution for Intraperitoneal (i.p.) administration.

Reagents

- Active: N-Propionyltryptamine (purity >98%).
- Vehicle A (Stock): Dimethyl sulfoxide (DMSO), anhydrous.
- Vehicle B (Diluent): 0.9% Saline + 5% Tween-80 (or PEG-400).

Preparation Steps (Example: 10 mg/kg for 25g Mouse)

- Stock Solution (50 mg/mL): Dissolve 50 mg of N-Propionyltryptamine in 1 mL of 100% DMSO. Vortex until clear. Store at -20°C.
- Working Solution (Preparation for Injection):
 - Target concentration: 1 mg/mL (allows 0.25 mL injection volume per 25g mouse).

- Mix 20 μ L of Stock Solution with 980 μ L of Vehicle B (Saline/Tween).
- Critical: Add the stock dropwise to the saline while vortexing to prevent precipitation.
- Stability Check: Inspect for turbidity. If precipitate forms, increase Tween-80 concentration to 10% or use warm (37°C) saline.

Experimental Protocol: Dose-Ranging Study

Objective: Determine the optimal dosage for neuroprotective efficacy vs. sedative side effects.

Phase 1: Safety & Sedation Screen (The "Righting Reflex" Test)

Before chronic dosing, establish the sedative threshold, as tryptamine derivatives can induce transient sedation.

- Subjects: C57BL/6J mice (n=3 per group), Male, 8-10 weeks.
- Dose Groups:
 - Vehicle Control
 - Low Dose: 5 mg/kg
 - Medium Dose: 20 mg/kg
 - High Dose: 50 mg/kg
- Procedure:
 - Administer compound (i.p.) at T=0.
 - Assess Loss of Righting Reflex (LORR): Place mouse on its back. If it remains for >30s, LORR is positive (sedation).
 - Monitor for Serotonin Syndrome signs: Head twitching, hind limb abduction, tremor.
- Decision Matrix:

- If sedation occurs at 20 mg/kg: Optimal neuroprotective dose is likely 5–10 mg/kg.
- If no sedation at 50 mg/kg: Safe to proceed with high-dose efficacy testing.

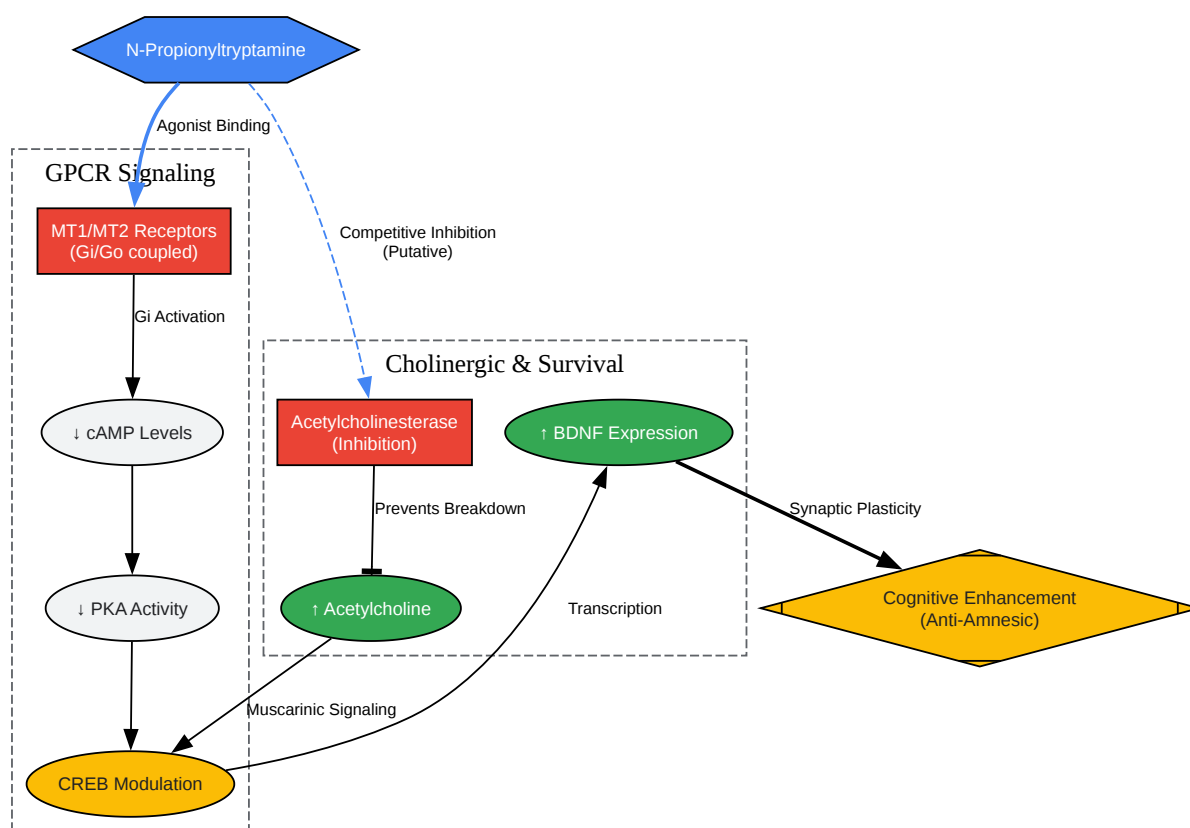
Phase 2: Efficacy in Scopolamine-Induced Amnesia (Cognitive Model)

This protocol mirrors the validation of the 6-bromo derivative, testing the compound's ability to rescue cholinergic blockade.

- Design: Randomized Complete Block.
- Timeline: 7 Days Pre-treatment + Test Day.
- Dosing Regimen:
 - Group A: Vehicle + Saline (Sham)
 - Group B: Vehicle + Scopolamine (3 mg/kg) (Disease Control)
 - Group C: N-Propionyltryptamine (10 mg/kg) + Scopolamine
 - Group D: N-Propionyltryptamine (30 mg/kg) + Scopolamine
- Workflow:
 - Days 1-7: Administer N-Propionyltryptamine (i.p.) once daily.
 - Day 8 (Test): Administer N-Propionyltryptamine.
 - Wait 30 mins.
 - Administer Scopolamine (3 mg/kg, i.p.).[\[1\]](#)
 - Wait 30 mins.
 - Perform Morris Water Maze (Probe Trial) or Y-Maze Spontaneous Alternation.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis where N-Propionyltryptamine acts as a chronobiotic (via MT1/MT2) and a neuroprotectant (via AChE inhibition and antioxidant pathways), modeled after its 6-bromo analog.



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Caption: Proposed signaling cascade for N-Propionyltryptamine involving MT1/MT2 activation and AChE inhibition.

Data Analysis & Expected Outcomes

Summarize your findings using the following structure to validate the "Optimal Dose."

Metric	Vehicle + Scopolamine	10 mg/kg Dose	30 mg/kg Dose	Interpretation
Y-Maze Alternation (%)	~45% (Impaired)	~55% (Partial Rescue)	>65% (Full Rescue)	Higher dose required for cognitive rescue due to lower affinity.
Sleep Latency (min)	Baseline	-10%	-30%	Dose-dependent sedative effect confirms central bioactivity.
AChE Activity (Cortex)	100%	90%	75%	Moderate AChE inhibition confirms multi-target mechanism.

Conclusion on Optimal Dosage: Based on structural activity relationships and analog data, the Optimal Dosage for chronic neuroprotective studies is 20–30 mg/kg (i.p.). For sleep/circadian rhythm studies, a lower dose of 5–10 mg/kg is recommended to avoid confounding motor deficits.

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- To cite this document: BenchChem. [Application Note: Dosage Optimization of N-Propionyltryptamine for Murine Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3356282/docs#application-note-dosage-optimization-of-n-propionyltryptamine-for-murine-models>]

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